molecular formula C6H14N2O6 B3432286 Ethylenediamine tartrate CAS No. 996-78-1

Ethylenediamine tartrate

Cat. No.: B3432286
CAS No.: 996-78-1
M. Wt: 210.19 g/mol
InChI Key: QFJAZXGJBIMYLJ-UHFFFAOYSA-N
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Description

Ethylenediamine tartrate is a chemical compound formed by the combination of ethylenediamine and tartaric acid. It is known for its crystalline structure and is used in various scientific and industrial applications. The compound is characterized by its ability to form hydrogen bonds, which contribute to its stability and unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylenediamine tartrate can be synthesized by mixing equimolecular proportions of ethylenediamine and tartaric acid in an aqueous solution. The mixture is then allowed to crystallize, forming this compound crystals . The reaction typically occurs at room temperature, and the crystals can be purified by recrystallization.

Industrial Production Methods: In industrial settings, the preparation of this compound involves the controlled cooling of a solution containing ethylenediamine and tartaric acid. The solution is cooled slowly to promote the formation of well-defined crystals. This method ensures high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Ethylenediamine tartrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into simpler amine compounds.

    Substitution: The amine groups in this compound can participate in substitution reactions, forming new compounds.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions include various amine derivatives and oxidized tartrate compounds .

Scientific Research Applications

Ethylenediamine tartrate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of ethylenediamine tartrate involves its ability to form hydrogen bonds and coordinate with metal ions. The nitrogen atoms in ethylenediamine donate lone pairs of electrons, allowing the compound to act as a bidentate ligand. This coordination ability is crucial in forming stable complexes with metal ions, which can be utilized in various chemical and biological applications .

Comparison with Similar Compounds

    Ethylenediamine: A basic amine used as a building block in chemical synthesis.

    Diethylenetriamine: A related compound with an additional amine group, used in similar applications.

    Triethylenetetramine: Another related compound with more amine groups, offering higher coordination capabilities.

Uniqueness: Ethylenediamine tartrate is unique due to its crystalline structure and ability to form stable hydrogen bonds. This property makes it particularly useful in applications requiring high stability and purity .

Properties

IUPAC Name

2,3-dihydroxybutanedioic acid;ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O6.C2H8N2/c5-1(3(7)8)2(6)4(9)10;3-1-2-4/h1-2,5-6H,(H,7,8)(H,9,10);1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJAZXGJBIMYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)N.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50912609
Record name 2,3-Dihydroxybutanedioic acid--ethane-1,2-diamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50912609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22719-15-9, 996-78-1
Record name Ethylenediamine tartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022719159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC97173
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97173
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dihydroxybutanedioic acid--ethane-1,2-diamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50912609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylenediamine tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.052
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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